molecular formula C28H23N3O4 B12965792 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid

Cat. No.: B12965792
M. Wt: 465.5 g/mol
InChI Key: PCMDNSQIHHSCLM-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid typically involves multiple steps. One common approach is the use of the Arndt-Eistert protocol, which starts from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the bipyridine moiety. This combination allows for versatile chemical modifications and interactions, making it valuable in various research applications.

Properties

Molecular Formula

C28H23N3O4

Molecular Weight

465.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C28H23N3O4/c32-27(33)26(15-18-12-13-25(30-16-18)24-11-5-6-14-29-24)31-28(34)35-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,16,23,26H,15,17H2,(H,31,34)(H,32,33)

InChI Key

PCMDNSQIHHSCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=C(C=C4)C5=CC=CC=N5)C(=O)O

Origin of Product

United States

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